Mass Spectrometric Differentiation: +4 Da Shift Ensures Baseline Resolution from Unlabeled Fluorenone
The incorporation of four deuterium atoms in 9H-Fluoren-9-one-D4 results in a molecular weight of 184.23 g/mol, a +4 Da mass shift from unlabeled 9H-fluoren-9-one (180.20 g/mol) [1]. This mass difference exceeds the minimum requirement of +3 Da for small molecules to prevent isotopic interference from the M+1, M+2, and M+3 natural abundance peaks of the analyte . In contrast, structural analog internal standards do not provide predictable mass shifts and may co-elute or produce overlapping ion signals, compromising quantification accuracy.
| Evidence Dimension | Mass shift from analyte (9H-fluoren-9-one) |
|---|---|
| Target Compound Data | +4 Da (MW 184.23 g/mol) |
| Comparator Or Baseline | Unlabeled 9H-fluoren-9-one: 0 Da (MW 180.20 g/mol) |
| Quantified Difference | +4 Da isotopic shift |
| Conditions | LC-MS/MS analysis; small molecule (<1000 Da) |
Why This Matters
A +4 Da mass shift provides unambiguous chromatographic and spectrometric separation from the native analyte, eliminating the risk of isotopic cross-talk and ensuring accurate peak integration in regulatory-compliant quantitative methods.
- [1] ChemWhat. 9H-Fluoren-9-one-D4 CAS#: 952573-42-1. Available from: https://www.chemwhat.jp/9hフルオレン9-one-d4-cas-952573-42-1/ View Source
